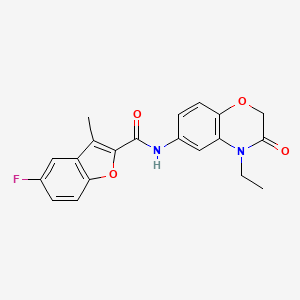![molecular formula C22H17NO4 B4501917 Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B4501917.png)
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate
概要
説明
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring
科学的研究の応用
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and other functional materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate, a common synthetic route involves the reaction of 2-aminophenol with this compound under acidic or basic conditions, often using catalysts such as FeCl3 or other metal catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ large-scale batch or continuous flow reactors. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of environmentally benign solvents and catalysts is also a focus in industrial processes to reduce environmental impact .
化学反応の分析
Types of Reactions
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole carboxylic acids, while reduction may produce benzoxazole alcohols .
作用機序
The mechanism of action of benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog with similar aromatic properties.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
benzyl 2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(26-14-16-7-3-1-4-8-16)15-25-18-11-12-19-20(13-18)27-23-22(19)17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHLGHUMNDXGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


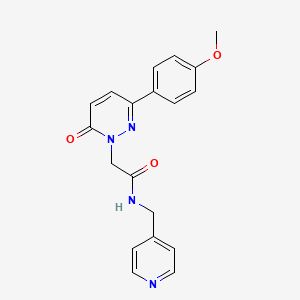
![1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-3-piperidinecarboxamide](/img/structure/B4501852.png)
![5-(4-ethoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4501860.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501877.png)
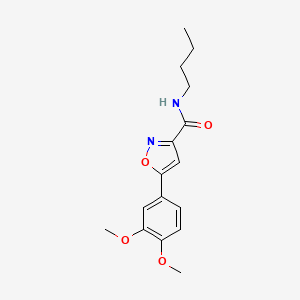
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501892.png)
![1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B4501896.png)
![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4501902.png)
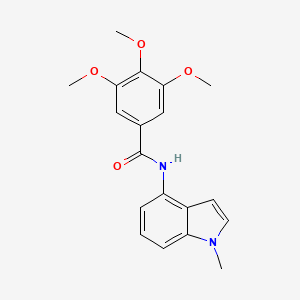
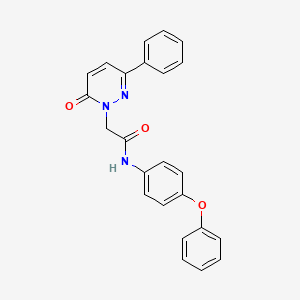
![N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501931.png)
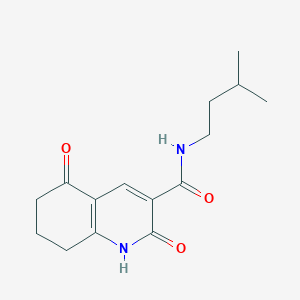
![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)
